molecular formula C18H20N6OS B1669385 CYC-116 CAS No. 693228-63-6

CYC-116

Katalognummer: B1669385
CAS-Nummer: 693228-63-6
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: GPSZYOIFQZPWEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CYC116 is a novel anticancer compound with a unique target profile involving both cell cycle and angiogenesis inhibition mechanisms. In preclinical studies, CYC116 has demonstrated antitumor activity in both solid tumors and hematological cancers. Cyclacel's small molecule investigational drug, CYC116, is the third orally-available Cyclacel drug to enter development, which demonstrated anticancer activity with a mechanism consistent with inhibition of Aurora kinase.

Biologische Aktivität

CYC-116, a selective inhibitor of Aurora kinases, has garnered attention for its potential therapeutic applications in oncology and immunology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell types, and implications for treatment.

Overview of this compound

This compound (chemical structure: 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl] pyrimidin-2-amine) is primarily recognized as an Aurora kinase inhibitor. Aurora kinases are critical regulators of the cell cycle, and their inhibition can lead to mitotic failure and subsequent apoptosis in cancer cells. This compound has shown promise in preclinical studies for its ability to suppress tumor growth and enhance the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSCs).

  • Inhibition of Aurora Kinases : this compound targets Aurora A and B kinases, leading to cell cycle arrest and apoptosis in cancer cells. The IC50 values for Aurora A and B are approximately 44 nM and 16 nM, respectively, indicating strong inhibitory effects .
  • Mast Cell Degranulation : Recent studies have demonstrated that this compound inhibits the degranulation of mast cells in response to antigen stimulation. The IC50 for β-hexosaminidase release was found to be around 1.42 µM, indicating that this compound effectively reduces allergic responses mediated by mast cells by inhibiting Fyn kinase and Syk-dependent signaling pathways .
  • Promotion of Cardiomyocyte Maturation : this compound promotes the maturation of cardiomyocytes derived from hPSCs by enhancing the expression of genes associated with cardiomyocyte function, such as TNNT2 and MYH6. This effect is particularly pronounced when cells are treated with higher concentrations (up to 5 µM) during late differentiation stages .

Table 1: Summary of Biological Activities of this compound

Activity TypeAssay/ModelResultReference
Aurora Kinase Inhibition Cancer cell linesIC50: Aurora A - 44 nM; Aurora B - 16 nM
Mast Cell Inhibition Mouse model (PCA/PSA)ED50: ~22.5 mg/kg
Cardiomyocyte Maturation hPSC-derived cardiomyocytesIncreased expression of cardiac markers

Case Studies

  • Anti-Cancer Activity : In a study involving various cancer cell lines, this compound demonstrated significant antiproliferative activity, inducing mitotic failure and aneuploidy. This study highlighted the compound's potential in treating solid tumors resistant to conventional therapies .
  • Allergic Response Modulation : In experiments using mouse models for passive cutaneous anaphylaxis (PCA) and passive systemic anaphylaxis (PSA), this compound effectively inhibited allergic responses by reducing mast cell degranulation and cytokine release (e.g., TNF-α and IL-6) .
  • Cardiomyocyte Differentiation : A study focused on promoting the maturation of hPSC-derived cardiomyocytes found that treatment with this compound led to enhanced physiological functions and better organization of sarcomeres compared to untreated controls .

Analyse Chemischer Reaktionen

Mast Cell Inhibition

  • Fyn Kinase Targeting : CYC-116 directly inhibits Fyn kinase activity, suppressing mast cell degranulation and cytokine release in allergic responses .

  • Signaling Pathway Modulation : It disrupts the Lyn-Syk-LAT pathway and downstream MAP kinases (ERK1/2, p38, JNK), reducing IgE-mediated allergic reactions .

Therapeutic Mechanisms

  • Anticancer Activity : As an Aurora kinase/VEGFR2 inhibitor, this compound disrupts mitosis and angiogenesis, with preclinical efficacy in solid and hematological cancers .

  • Cardiomyocyte Maturation : Promotes maturation of human pluripotent stem cell-derived cardiomyocytes by enhancing sarcomeric organization and mitochondrial density .

Limitations in Chemical Reaction Data

The provided sources lack specific details on this compound’s chemical synthesis, degradation pathways, or metabolic transformations. Available data focuses on its biological activity and structural interactions rather than chemical reactivity. For example:

  • No synthesis protocols or reaction conditions are described in the literature.

  • Metabolism studies are absent, though its oral bioavailability suggests hepatic clearance mechanisms .

Research Gaps

To fully analyze this compound’s chemical reactions, additional studies on:

  • Synthesis pathways (e.g., nucleophilic substitutions, cross-couplings)

  • Hydrolytic stability in physiological conditions

  • Cytochrome P450-mediated metabolism
    are required.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of CYC-116 in inhibiting Aurora kinases, and how is its selectivity assessed experimentally?

this compound selectively inhibits Aurora kinase A (Ki = 8.0 nM) and Aurora kinase B (Ki = 9.2 nM) by competitively binding to their ATP-binding pockets. Its selectivity is determined through kinase panel assays, which measure inhibition against 50+ kinases (e.g., CDK1/2/4/7/9, Flt-3, VEGFR2) to confirm >50-fold selectivity for Aurora kinases. Enzymatic assays using recombinant kinases and substrate phosphorylation readouts (e.g., fluorescence polarization) validate specificity .

Q. Which experimental models have demonstrated the anti-proliferative effects of this compound, and what methodological parameters are critical for reproducibility?

this compound exhibits broad anti-proliferative activity in cancer cell lines (e.g., MCF-7, HeLa, HCT-116) with IC50 values ranging from 0.09–1.6 µM. Key parameters include:

  • Cell synchronization : Cells must be synchronized in G2/M phase (via nocodazole or thymidine block) to maximize Aurora kinase dependency.
  • MTT assay standardization : Use logarithmic-phase cells, 72-hour incubation, and DMSO vehicle controls (<0.1% v/v).
  • Dose-response validation : Triplicate repeats with fresh drug dilutions to minimize degradation .

Q. How is the pharmacokinetic profile of this compound characterized in preclinical studies, and what methodologies are used?

Rat studies (oral/IV administration) employ HPLC-UV and HPLC-MS for plasma/tissue quantification (LLOQ: 5–50 ng/mL). Key findings:

  • Dose-linear AUC (0–20 mg/kg) and Cmax (313–1403 µg/L).
  • Tissue distribution peaks in liver, lung, and pancreas (2.5 h post-dose), with blood-brain barrier penetration observed.
  • Excretion: 16.7% fecal elimination, no renal clearance. Methodological rigor requires stability testing under varying pH/temperature (Arrhenius equations for degradation kinetics) .

Advanced Research Questions

Q. How do pH and temperature influence the stability of this compound in pharmacological formulations, and how can degradation be mitigated?

Degradation follows first-order kinetics with activation energies (Ea) of 37.8–82.1 kJ/mol. Stability testing in aqueous solutions (pH 1.5–12.5; 25–80°C) reveals:

  • Maximum stability at pH 6.5–7.4 and 4°C.
  • Degradation rate doubles per 10°C increase (Q10 coefficient). Mitigation strategies : Lyophilization for long-term storage, buffer optimization (e.g., citrate-phosphate), and exclusion of light/oxidizers .

Q. What strategies can address the low oral bioavailability (16.7%) of this compound observed in rat models?

Bioavailability limitations stem from hepatic first-pass metabolism and variable absorption. Strategies include:

  • Prodrug design : Esterification to enhance intestinal permeability.
  • Nanoformulations : Liposomal encapsulation to improve solubility (DMSO stock stability: 6 months at -80°C).
  • CYP450 inhibition : Co-administration with ketoconazole to reduce metabolic clearance .

Q. How can researchers design experiments to evaluate synergistic effects between this compound and conventional chemotherapies?

Combination index (CI) analysis using the Chou-Talalay method is recommended:

  • Dose matrix : 4×4 grid of this compound (0.1–1 µM) and chemotherapeutic agents (e.g., paclitaxel, cisplatin).
  • Synergy criteria : CI < 1.0 (e.g., this compound + radiation shows enhanced efficacy in Ras-mutated colorectal models).
  • Mechanistic validation : Flow cytometry for mitotic arrest (phospho-histone H3 staining) and apoptosis (Annexin V/PI) .

Q. How should contradictory IC50 values across cancer cell lines (e.g., 0.09 µM in HCT-116 vs. 1.6 µM in Saos-2) be interpreted methodologically?

Variability arises from:

  • Cell line heterogeneity : Genetic backgrounds (e.g., p53 status) and Aurora kinase isoform expression ratios.
  • Assay conditions : Serum concentration differences (e.g., 10% FBS vs. serum-free media). Resolution : Normalize data to cell doubling time and perform Western blotting for Aurora A/B protein levels .

Q. What methodological approaches are recommended for analyzing tissue-specific distribution patterns of this compound?

Whole-body autoradiography and LC-MS/MS tissue homogenate analysis in rats reveal:

  • Peak concentrations in liver (high perfusion) and brain (BBB penetration).
  • Tissue-to-plasma ratios : >10 in lung, pancreas, and kidneys. Key controls: Perfusion with saline to remove residual blood pre-homogenization .

Q. Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies between in vitro kinase inhibition (Ki = 8–9 nM) and cellular IC50 values (0.09–1.6 µM)?

The 100-fold potency drop in cells reflects:

  • ATP competition : Intracellular ATP (1–10 mM) reduces drug binding efficacy.
  • Off-target effects : FLT-3 inhibition (Ki = 44 nM) may alter signaling pathways. Validation : CRISPR knockout of Aurora kinases to isolate target-specific effects .

Q. What statistical frameworks are optimal for dose-response modeling of this compound in xenograft studies?

Nonlinear mixed-effects modeling (NLME) accounts for inter-animal variability:

  • Emax model : Fit tumor volume vs. dose (e.g., 75 mg/kg → 2.3-day growth delay).
  • Covariate analysis : Body weight, sex, and tumor implantation site.
    Software : Monolix or NONMEM for longitudinal data .

Eigenschaften

IUPAC Name

4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSZYOIFQZPWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Aurora kinases are enzymes that help dividing cells share their materials between two daughter cells. In many people with cancer Aurora kinase malfunctions and normal control of cell division is lost resulting in abnormal growth. CYC116 inhibits Aurora kinase may slow down the growth of cancer cells and lead to their death by apoptosis.
Record name CYC116
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

693228-63-6
Record name CYC-116
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693228636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYC-116
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAX4981K2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

By condensation between N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (prepared from 1-(2-amino-4-methyl-thiazol-5-yl)-ethanone and N,N-dimethylformamide dimethylacetal) and N-(4-morpholin-4-yl-phenyl)-guanidine nitrate. Yellow solid. M.p. 300-304° C.: 1H-NMR (DMSO-d6) δ: 2.46 (s, 3H, CH3), 3.07 (m, 4H, CH2), 3.76 (m, 4H, CH2), 6.85 (d, 1H, J=5.3 Hz, pyrimidinyl-H), 6.92 (m, 2H, Ph-H), 7.53 (br. s, 1H, NH), 7.67 (m, 2H, Ph-H), 8.30 (d, 1H, J=5.4 Hz, pyrimidinyl-H), 9.25 (br. s, 1H, NH). MS (ESI+) m/z 369 [M+H]+ (C18H20N6OS requires 368.5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(4-morpholin-4-yl-phenyl)-guanidine nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
CYC-116
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
CYC-116
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
CYC-116
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
CYC-116
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
CYC-116
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
CYC-116

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.